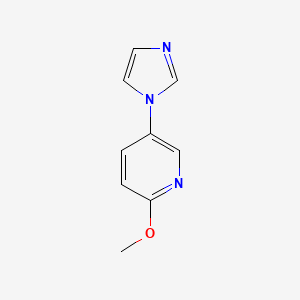

5-Imidazol-1-yl-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-imidazol-1-yl-2-methoxypyridine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-3-2-8(6-11-9)12-5-4-10-7-12/h2-7H,1H3 |

InChI Key |

XVKDOSFMRFFMNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)N2C=CN=C2 |

Origin of Product |

United States |

Synthetic Strategies for 5 Imidazol 1 Yl 2 Methoxypyridine and Its Derivatives

Retrosynthetic Analysis of the 5-Imidazol-1-yl-2-methoxypyridine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. advancechemjournal.comnih.gov For the this compound scaffold, the primary disconnection is the C-N bond between the pyridine (B92270) and imidazole (B134444) rings. This leads to two key building blocks: a substituted pyridine and an imidazole derivative. nih.gov

Another approach involves the construction of the imidazole ring onto a pre-functionalized pyridine. This strategy breaks down the imidazole ring into smaller, more readily available precursors. researchgate.net The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on both heterocyclic rings.

Classical and Modern Approaches to Imidazole-Pyridine Linkage Formation

The formation of the bond between the imidazole and pyridine rings is a critical step in the synthesis of the target molecule. Both classical and modern methods have been employed to achieve this transformation.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a widely used method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org In the context of this compound synthesis, this would involve the coupling of a 5-halopyridine derivative with imidazole. researchgate.netrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for the formation of C-N bonds. nih.govorganic-chemistry.orgacs.org It involves the reaction of an aryl halide with an amine or an N-heterocycle in the presence of a copper catalyst, often at elevated temperatures. nih.gov This method can be applied to the synthesis of the target compound by coupling a 5-halopyridine with imidazole. nih.gov

Chan-Lam Coupling: This is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an N-H containing compound, such as imidazole. organic-chemistry.org This method offers the advantage of using readily available boronic acids as coupling partners.

| Reaction | Catalyst | Key Reactants | General Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine/Imidazole | Phosphine ligand, base wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper | Aryl Halide, Amine/Imidazole | Often high temperatures nih.govorganic-chemistry.org |

| Chan-Lam Coupling | Copper | Aryl Boronic Acid, Amine/Imidazole | Often milder conditions than Ullmann organic-chemistry.org |

Metal-free methods provide an alternative to traditional metal-catalyzed reactions, often with the benefits of lower cost and reduced metal contamination in the final product. nih.gov

Condensation Reactions: Trisubstituted imidazoles can be synthesized through the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources like ammonium (B1175870) acetate (B1210297). organic-chemistry.orgacs.org To synthesize the target molecule, a suitably functionalized pyridine derivative would be used as one of the starting materials.

Dehydrogenative Cyclization: Some methods involve the dehydrogenative N-insertion to form the imidazole ring. organic-chemistry.org For instance, a visible-light-mediated, metal-free, organic-dye-catalyzed approach has been reported for the synthesis of highly substituted imidazoles. organic-chemistry.org

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient way to assemble complex molecules from simple starting materials. acs.org For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4-trisubstituted imidazoles under solvent-free conditions. organic-chemistry.org

The methoxypyridine ring can be functionalized to introduce various substituents, which can modulate the properties of the final molecule.

Direct C-H Functionalization: This approach allows for the introduction of functional groups directly onto the pyridine ring without the need for pre-functionalization. nih.gov Palladium-mediated direct pyridine functionalization has been used to create C-C bonds at the C4 position of the pyridine ring. nih.gov

Nucleophilic Aromatic Substitution: The methoxy (B1213986) group on the pyridine ring can be displaced by nucleophiles. For example, 2,6-dibromo-3-aminopyridine can undergo nucleophilic aromatic substitution with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov

Deprotonation-Functionalization: The use of strong bases can deprotonate the pyridine ring, allowing for subsequent reaction with electrophiles to introduce functional groups. The methoxy group can influence the regioselectivity of this deprotonation. researchgate.net

Regioselective Synthesis of Substituted Imidazoles and Pyridines Relevant to this compound

The ability to control the position of substituents on both the imidazole and pyridine rings is crucial for structure-activity relationship studies.

Regioselective Imidazole Synthesis: The synthesis of specifically substituted imidazoles is well-documented. For instance, a novel method for the regioselective synthesis of highly substituted imidazoles from allenyl sulfonamides and amines has been developed, where the substitution pattern on the nitrogen atoms dictates the regioselectivity. acs.orgnih.gov Another approach involves a metal-controlled switchable regioselective synthesis of imidazoles from 2H-azirines. thieme-connect.com A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has also been reported. rsc.org

Regioselective Pyridine Synthesis: The synthesis of specifically substituted pyridines can be achieved through various methods. For example, 3-substituted pyridine N-oxides can undergo regioselective C-H functionalization to yield 5-substituted pyridine-2-yl ureas. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Methodologies

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Use of Greener Solvents: The use of environmentally benign solvents like water or bio-based solvents such as ethyl lactate (B86563) is a key aspect of green chemistry. researchgate.netfrontiersin.org Some imidazole syntheses have been successfully carried out in water. mdpi.com

Catalyst-Free Reactions: Developing reactions that proceed without a catalyst can simplify purification and reduce waste. nih.gov A practical and green approach for the synthesis of 2,4,5-trisubstituted imidazoles has been developed that proceeds without any added catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. frontiersin.orgresearchgate.netnih.gov This technique has been applied to the synthesis of pyridine derivatives. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas has been reported. rsc.org

| Approach | Description | Example Application |

|---|---|---|

| Green Solvents | Utilizing environmentally friendly solvents like water or bio-based alternatives. researchgate.netfrontiersin.orgbiosynce.com | Synthesis of imidazoles in water. mdpi.com |

| Catalyst-Free Synthesis | Reactions that proceed efficiently without the need for a catalyst. nih.gov | One-pot condensation for 2,4,5-triaryl imidazoles. nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions and reduce energy use. frontiersin.orgresearchgate.netnih.gov | Synthesis of 3-pyridine derivatives. nih.gov |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. rsc.org | Solvent- and halide-free synthesis of pyridine-2-yl ureas. rsc.org |

Scale-Up Considerations for Laboratory and Potential Industrial Production

The successful scale-up of the synthesis of this compound and its derivatives hinges on a multitude of interconnected factors, including reaction efficiency, cost-effectiveness, safety, and environmental impact. The challenges often encountered in the synthesis of complex heterocyclic molecules include managing reaction conditions, dealing with byproducts, and implementing efficient purification methods. numberanalytics.com

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: Understanding the kinetics and thermodynamics of the reactions involved is crucial for a successful scale-up. Reactions that are manageable on a small scale may become difficult to control on a larger scale due to issues with heat transfer and mixing.

Reagent and Solvent Selection: The choice of reagents and solvents is critical. For industrial applications, there is a strong emphasis on using cost-effective, readily available, and environmentally benign materials. nih.gov The toxicity and flammability of solvents and reagents also become major safety concerns at larger scales.

Process Safety: A thorough hazard analysis is essential before any scale-up. This includes identifying potential runaway reactions, exothermic events, and the handling of hazardous materials.

Purification and Isolation: Purification methods that are practical in the lab, such as column chromatography, are often not economically viable for large-scale production. google.com Developing scalable purification techniques like crystallization, distillation, or extraction is a key aspect of process development.

Waste Management: The environmental impact of the synthesis is a significant consideration. Minimizing waste generation and developing effective waste treatment protocols are integral to sustainable industrial production. nih.gov

Potential Scale-Up Strategies for Key Synthetic Steps:

The synthesis of this compound likely involves the formation of the pyridine and imidazole rings and their subsequent coupling. The scale-up of such a process would require optimization of each step.

Pyridine Ring Synthesis: Industrial production of the pyridine core often relies on methods like the Chichibabin synthesis, which uses inexpensive reagents like aldehydes and ammonia. postapplescientific.comwikipedia.org Another approach is the Bönnemann cyclization, which can produce pyridine in high yields but may require metal catalysts. postapplescientific.com The choice of method would depend on the required substitution pattern and economic feasibility.

Imidazole Ring Formation: The formation of the imidazole ring could be achieved through various methods. For instance, the reaction of an appropriate diamine precursor with a carbonyl compound or its derivative is a common strategy.

Coupling Reactions: The final step would likely involve a coupling reaction to link the imidazole and pyridine moieties. Copper-catalyzed reactions are frequently used for the synthesis of imidazo[1,2-a]pyridines and could be a viable option. researchgate.net However, the removal of the metal catalyst at an industrial scale can be a challenge.

Hypothetical Comparison of Laboratory vs. Industrial Scale Synthesis

The following table provides a hypothetical comparison of the synthesis of a key intermediate for this compound at a laboratory and an industrial scale, highlighting the potential changes in methodology and priorities.

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacket with heat transfer fluid |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Mixing | Magnetic stirrer | Mechanical agitator |

| Purification | Column chromatography | Crystallization, distillation, extraction |

| Solvent Choice | Wide variety, based on reactivity | Limited to cost-effective and low-toxicity options |

| Process Control | Manual monitoring | Automated process control systems |

| Safety | Fume hood | Comprehensive process safety management |

Challenges in the Synthesis of Heterocyclic Compounds

The synthesis of complex heterocyclic molecules like this compound is often challenging due to several factors:

Complexity of Synthesis: These molecules often require multi-step syntheses, which can be inefficient and generate significant waste. numberanalytics.com

Control of Reaction Conditions: Precise control over temperature, pressure, and stoichiometry is often necessary to achieve the desired product and minimize side reactions. numberanalytics.com

The development of efficient and sustainable synthetic methods is an ongoing area of research in heterocyclic chemistry. numberanalytics.comnih.gov Future advancements in catalysis, flow chemistry, and process analytical technology will likely play a crucial role in overcoming the challenges associated with the large-scale production of complex heterocyclic compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Imidazol 1 Yl 2 Methoxypyridine Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Imidazol-1-yl-2-methoxypyridine in solution.

¹H NMR and ¹³C NMR Spectral Interpretation in Imidazole-Pyridine Systems

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.

In ¹H NMR spectra of related imidazole-pyridine systems, characteristic signals for the imidazole (B134444) protons typically appear in the range of 6.77-7.66 ppm. researchgate.net The protons on the pyridine (B92270) ring exhibit chemical shifts that are dependent on their position relative to the nitrogen atom and the methoxy (B1213986) group. For example, in 2-methoxypyridine (B126380), the proton at position 6 (adjacent to the nitrogen) resonates at approximately 8.16 ppm, while other ring protons appear between 6.71 and 7.52 ppm. chemicalbook.com The methoxy group protons typically present as a sharp singlet around 3.9 ppm. chemicalbook.comrsc.org

In ¹³C NMR spectra, the carbon atoms of the imidazole ring in similar compounds resonate between 124.87 and 132.43 ppm. researchgate.net The pyridine ring carbons show a wider range of chemical shifts influenced by the electronegative nitrogen and the electron-donating methoxy group. For instance, the carbon attached to the methoxy group (C2) in 2-methoxypyridine analogues can appear at around 160.0 ppm, while other pyridine carbons are observed in the 111-150 ppm region. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole and 2-Methoxypyridine Moieties

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole H | 6.77 - 7.66 researchgate.net | |

| Imidazole C | 124.87 - 132.43 researchgate.net | |

| Pyridine H6 | ~8.16 chemicalbook.com | |

| Pyridine H3, H4, H5 | 6.71 - 7.52 chemicalbook.com | |

| Pyridine C2 | ~160.0 rsc.org | |

| Pyridine C3, C4, C5, C6 | 111.0 - 150.0 rsc.org | |

| Methoxy H | ~3.9 chemicalbook.comrsc.org | |

| Methoxy C | ~55.0 rsc.org |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and mapping the connectivity of the this compound framework.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. This is crucial for assigning the carbons of both heterocyclic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying the connection point between the imidazole and pyridine rings, as it can show correlations between the imidazole protons and the pyridine carbons, and vice-versa. It also helps to confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C2 carbon of the pyridine ring. The application of these advanced techniques has been documented for the structural characterization of various heterocyclic systems, including triazoles and their benzo derivatives. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

The FT-IR and Raman spectra are typically recorded in the solid phase. ijstr.orgijrar.org The interpretation of the experimental spectra is often supported by computational methods, such as Density Functional Theory (DFT), to provide a more detailed assignment of the vibrational modes. ijstr.orgnih.govnih.gov

Key vibrational modes include:

C-H stretching : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov

C=N and C=C stretching : These vibrations, characteristic of the pyridine and imidazole rings, appear in the 1600-1400 cm⁻¹ range.

C-O stretching : The stretching vibration of the methoxy group is expected to be present in the spectrum.

Ring vibrations : In-plane and out-of-plane bending vibrations of the heterocyclic rings occur at lower frequencies.

For example, in a related compound, 5-methoxysalicylic acid, FT-IR and FT-Raman spectra were experimentally reported and analyzed with the aid of DFT calculations. nih.gov Similarly, a detailed vibrational analysis of 2-methylpyridine (B31789) 1-oxide was performed using experimental and theoretical methods. nih.gov

Table 2: General Regions for Key Vibrational Frequencies (cm⁻¹) in Imidazole-Pyridine Systems

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 nih.gov |

| C=N/C=C Ring Stretch | 1600 - 1400 |

| C-O (methoxy) Stretch | 1300 - 1000 |

| Ring Bending | < 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis absorption spectrum of related imidazole derivatives, often recorded in solvents like DMSO, typically shows absorption bands corresponding to π→π* transitions. researchgate.netresearchgate.net For instance, in one study, absorption peaks for an imidazole derivative were observed at 340 nm and 406 nm. researchgate.net The electronic properties, including HOMO and LUMO energies, can also be calculated using computational methods to complement the experimental data. ijstr.org The energy gap between the HOMO and LUMO provides insights into the molecule's electronic stability and reactivity. ijstr.org

Mass Spectrometry (ESI-MS, GC-MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns.

Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of the compound with high accuracy. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Gas chromatography-mass spectrometry (GC-MS) can also be used, where the molecule is first separated by gas chromatography and then ionized, typically by electron impact (EI). The EI-MS spectrum provides information about the fragmentation of the molecule. The fragmentation patterns of related heterocyclic systems have been studied to elucidate their structures. researchgate.netnih.gov Common fragmentation pathways for such molecules may involve the cleavage of the bond between the two heterocyclic rings, loss of the methoxy group, or fragmentation of the imidazole or pyridine rings. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule and its fragments. csic.es

Computational and Theoretical Chemistry of 5 Imidazol 1 Yl 2 Methoxypyridine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic characteristics of 5-Imidazol-1-yl-2-methoxypyridine. These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

The conformational flexibility of this compound is primarily governed by the rotation around the C-N bond linking the pyridine (B92270) and imidazole (B134444) rings. Computational studies, often employing methods like Principal Component Analysis (PCA) on data from molecular dynamics simulations, can map the potential energy surface associated with this rotation. nih.gov This analysis helps identify the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. nih.gov

The dihedral angle between the two aromatic rings is a critical parameter. For many similar bi-aromatic systems, non-planar conformations are often energetically favored due to the balance between conjugative effects, which favor planarity, and steric hindrance between the rings, which disfavors it. The energy landscape reveals the energetic cost of rotating the imidazole ring relative to the methoxypyridine moiety, providing insights into the molecule's dynamic behavior in different environments. nih.govnih.gov

Table 1: Illustrative Conformational Energy Data

| Dihedral Angle (Pyridine-Imidazole) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 5.2 |

| 30° | 1.5 |

| 45° | 0.0 |

| 90° | 3.8 |

Note: This data is illustrative and represents a typical energy profile for such a molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. irjweb.commdpi.com

For this compound, the HOMO is typically localized on the electron-rich methoxypyridine ring, while the LUMO is distributed across both the pyridine and imidazole rings. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. mdpi.comresearchgate.net In this compound, the nitrogen atoms of both rings and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density. researchgate.net

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative for a molecule of this type, calculated using DFT.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound more precisely, various quantum chemical descriptors and reactivity indices are calculated.

Fukui functions are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.netschrodinger.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, f+(r) points to sites susceptible to nucleophilic attack (electrophilic sites), while f-(r) indicates sites prone to electrophilic attack (nucleophilic sites). schrodinger.comresearchgate.net For this compound, the nitrogen atoms are generally the most significant nucleophilic centers, while certain carbon atoms on the rings may act as electrophilic sites. researchgate.net

The Atoms in Molecules (AIM) theory provides a rigorous method for analyzing the topology of the electron density. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.net For this compound, AIM analysis can be used to quantify the covalent character of the C-C and C-N bonds within the rings and the bond connecting them. It can also be used to identify and characterize any weak intramolecular interactions that might influence the molecule's preferred conformation.

Computational Spectroscopy for Validation of Experimental Data

Computational spectroscopy plays a vital role in validating and interpreting experimental spectroscopic data. By simulating spectra based on the optimized molecular geometry, a direct comparison with experimental results can be made. derpharmachemica.com

For this compound, DFT calculations can predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. derpharmachemica.commdpi.com The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed absorption bands. derpharmachemica.com Similarly, computed NMR chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of peaks in experimental NMR spectra, providing a powerful tool for structural elucidation. mdpi.com

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050 | 3045 |

| C=N stretch (imidazole) | 1620 | 1615 |

| C-O stretch (methoxy) | 1250 | 1245 |

Note: Calculated frequencies are typically scaled to account for anharmonicity and basis set limitations.

Predicted NMR Chemical Shifts and Vibrational Frequencies

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Density Functional Theory (DFT) is a common method employed for these predictions. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a selected DFT functional and basis set. niscpr.res.in The calculated isotropic shielding values are then converted into chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These theoretical values are invaluable for assigning peaks in experimentally obtained NMR spectra.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra are calculated to understand the normal modes of vibration of the molecule. These calculations help in the assignment of experimental FT-IR and FT-Raman spectral bands. The potential energy distribution (PED) analysis is often used to provide a detailed description of the contribution of individual internal coordinates to each vibrational mode. derpharmachemica.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No published data available at the time of this writing.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

Table 2: Predicted Vibrational Frequencies for this compound No published data available at the time of this writing.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | Data not available |

| C=N stretching | Data not available |

| C-O stretching | Data not available |

Electronic Excitation Energies and UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectrum of a molecule. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals.

The calculations yield the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). This data helps in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the compound.

Table 3: Predicted Electronic Excitation Properties of this compound No published data available at the time of this writing.

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the conformational flexibility of this compound.

These simulations can reveal the preferred conformations of the molecule in different environments, the rotational barriers around single bonds (e.g., the bond connecting the imidazole and pyridine rings), and how the molecule interacts with itself or with solvent molecules. This is particularly useful for understanding how the molecule might behave in a biological system, for instance, when interacting with a protein binding site. nih.govfrontiersin.org

Solvation Models and Environmental Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a given dielectric constant. niscpr.res.in

By performing DFT and TD-DFT calculations within a solvation model, it is possible to predict how properties such as the electronic structure, dipole moment, and UV-Vis absorption spectrum of this compound would change in different solvents. This provides a more realistic comparison with experimental data, which are typically obtained in solution.

Coordination Chemistry and Metal Complexation Studies Involving 5 Imidazol 1 Yl 2 Methoxypyridine As a Ligand

Design Principles for Pyridine-Imidazole Ligands in Coordination Chemistry

The design of pyridine-imidazole ligands is a strategic process aimed at creating molecules with specific coordinating abilities to form metal complexes with desired properties. The fundamental design principle revolves around the presence of both a pyridine (B92270) and an imidazole (B134444) ring, each containing a nitrogen donor atom. The relative orientation of these nitrogen atoms determines the ligand's denticity (the number of donor groups that bind to the central metal) and the geometry of the resulting complex.

Key design considerations for pyridine-imidazole ligands include:

Chelation: The arrangement of the pyridine and imidazole rings allows for the formation of stable chelate rings with a metal ion. The syn orientation of the sp2 nitrogen atoms of both the imidazole and pyridine moieties makes them effective bidentate chelating ligands, similar to the well-known 2,2'-bipyridine. researchgate.net

Donor Properties: The electron-donating ability of the nitrogen atoms in the pyridine and imidazole rings influences the strength of the metal-ligand bond. Substituents on either ring can modify these donor properties. For instance, the introduction of a methoxy (B1213986) group, as in 5-Imidazol-1-yl-2-methoxypyridine, can alter the electronic environment of the pyridine ring.

Steric Hindrance: The size and arrangement of substituents on the ligand can create steric hindrance, influencing the coordination geometry around the metal center and potentially leading to the formation of complexes with specific stereochemistries. rsc.org

Supramolecular Interactions: Beyond direct coordination, pyridine-imidazole ligands can participate in supramolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the self-assembly of higher-dimensional structures. researchgate.net

Versatility: The imidazole ring offers the potential for derivatization at multiple positions, allowing for the introduction of other functional groups to create multifunctional ligands. researchgate.net This versatility enables the design of ligands that can bridge multiple metal centers, leading to the formation of coordination polymers. researchgate.netnih.gov

The strategic combination of these design principles allows for the synthesis of a wide array of pyridine-imidazole ligands, each capable of forming unique metal complexes with tailored electronic, magnetic, and structural properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition, structure, and physicochemical properties.

Iron(II) Complexes and Spin Crossover Phenomena

Iron(II) complexes with nitrogen-containing ligands, including derivatives of 2,6-bis(1H-imidazol-2-yl)pyridine, are of particular interest due to their ability to exhibit spin crossover (SCO) behavior. semanticscholar.orgnih.govmdpi.com This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. semanticscholar.orgmdpi.com

The SCO phenomenon is often accompanied by thermochromism, a reversible change in color with temperature. semanticscholar.orgnih.govmdpi.com For instance, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine have been synthesized and shown to exhibit a distinct color change from orange to red-violet upon the ¹A₁ ↔ ⁵T₂ spin transition. semanticscholar.orgnih.gov The nature of this transition, whether it is abrupt or gradual, complete or incomplete, and the temperature at which it occurs, is highly dependent on the specific composition of the complex, including the counter-anions and solvent molecules present in the crystal lattice. semanticscholar.org

The general composition of these iron(II) complexes is often [FeL₂]Aₙ·mH₂O, where L is the pyridine-imidazole ligand and A is an anion. nih.govmdpi.com

Copper(II) Complexes and Coordination Geometries

Copper(II) ions readily form complexes with pyridine-imidazole ligands, exhibiting a range of coordination geometries. The coordination environment around the Cu(II) center is influenced by factors such as the denticity of the ligand and the nature of any co-ligands present.

In the case of a related ligand, 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine, a copper(II) complex with the composition [CuLCl₂] was synthesized to help determine the coordination ability of the ligand. nih.govmdpi.com X-ray crystallography revealed the specific coordination geometry of this complex. nih.gov

Generally, five-coordinate Cu(II) complexes can adopt geometries that are intermediate between square pyramidal and trigonal bipyramidal. nih.govresearchgate.net The specific geometry can be influenced by the steric and electronic properties of the ligands. nih.gov The coordination of this compound to a Cu(II) center would likely result in a distorted coordination geometry, the specifics of which would be determined by the stoichiometry and the presence of other coordinating species.

Exploration of Other Transition Metal Complexes

The versatility of pyridine-imidazole ligands extends to their ability to coordinate with a variety of other transition metals. The synthesis and characterization of complexes with metals such as zinc(II), palladium(II), and platinum(II) have been reported for analogous ligands. nih.govrsc.org

For example, imidazo[1,5-a]pyridine (B1214698) derivatives have been shown to have a strong affinity for Zn(II) metal nodes, forming one-dimensional and two-dimensional coordination polymers. nih.gov In these structures, the ligand can act as a multitopic chelating agent, demonstrating its structural versatility. nih.gov Similarly, low-symmetry ditopic ligands featuring imidazole and pyridine donor units have been used to construct heterobimetallic [PdPtL₄]⁴⁺ cages through sequential metalation. rsc.org

The synthesis of these complexes typically involves reacting the ligand with the appropriate metal salt, often in a 1:2 or other stoichiometric ratio. jchemlett.comresearchgate.net Characterization is then carried out using techniques such as FT-IR, UV-Visible spectroscopy, NMR, and mass spectrometry to confirm the structure and composition of the resulting complexes. jchemlett.comresearchgate.netnih.gov

Spectroscopic Investigations of Metal-Ligand Interactions in this compound Complexes

A suite of spectroscopic techniques is employed to probe the intricate interactions between the metal center and the this compound ligand within a coordination complex. These methods provide valuable insights into the electronic structure, bonding, and coordination environment of the metal ion.

Bioinorganic model complexes are frequently used to elucidate the details of metal-ligand interactions at an atomic level. nih.gov Techniques such as NMR, IR, and UV-vis spectroscopies, along with magnetic moment measurements, are instrumental in characterizing these complexes. nih.gov

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a particularly powerful technique for studying iron-containing compounds, providing detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. berkeley.edursc.orgisroset.org

In the context of iron(II) complexes exhibiting spin crossover, Mössbauer spectroscopy is crucial for confirming the presence of both the low-spin (¹A₁) and high-spin (⁵T₂) states. semanticscholar.orgnih.gov The Mössbauer spectra of these complexes typically show distinct quadrupole doublets corresponding to the different spin states. The relative areas of these doublets change with temperature, providing a quantitative measure of the spin transition. rsc.org

For example, in studies of iron(II) complexes with 2-(2-pyridyl)imidazole, Mössbauer spectra recorded at different temperatures were consistent with the existence of a ⁵T–¹A equilibrium. rsc.org The parameters derived from the spectra, such as the isomer shift and quadrupole splitting, provide valuable information about the electronic structure of the iron ion in both spin states. berkeley.edu

Magnetic Susceptibility Studies and Thermochromic Behavior

The interplay between magnetic properties and color changes in response to temperature (thermochromism) is a fascinating area of study in coordination chemistry. nih.gov Metal complexes involving ligands like this compound can exhibit these phenomena, which are often linked to temperature-induced changes in the spin state of the central metal ion, known as spin crossover (SCO). nih.gov

Thermochromism in these materials is characterized by a change in their light absorption properties with temperature. nih.gov For instance, an iron(II) complex might switch from a low-spin (LS) state, which is often pink and diamagnetic, to a high-spin (HS) state at a higher temperature, which may be colorless and paramagnetic. nih.gov This transition leads to an efficient coupling between the thermal switching of magnetic properties and the corresponding change in optical absorption. nih.gov

The magnetic susceptibility (χ) of a material is a measure of how it responds to an applied magnetic field. For coordination complexes, this property is highly dependent on the number of unpaired electrons in the metal's d-orbitals. In the case of SCO compounds, the transition between LS and HS states results in a significant change in magnetic susceptibility. The product of molar magnetic susceptibility and temperature (χT) is often plotted against temperature to characterize these transitions. The nature of this transition can range from gradual and weakly cooperative to abrupt and hysteretic, influenced by factors such as the specific molecular linkers and the presence of guest molecules in the crystal lattice. nih.gov

Table 1: Representative Data on Spin Crossover (SCO) Behavior This table illustrates typical changes observed during a spin crossover event, similar to what might be expected for a complex of this compound.

| Property | Low-Spin (LS) State | High-Spin (HS) State |

| Temperature | Lower Temperature | Higher Temperature |

| Magnetic State | Diamagnetic or Weakly Paramagnetic | Paramagnetic |

| Unpaired Electrons | Fewer (e.g., 0 for Fe(II)) | More (e.g., 4 for Fe(II)) |

| Typical Color | Colored (e.g., Pink, Violet) | Discolored or Different Color |

| Metal-Ligand Bond | Shorter | Longer |

EXAFS Spectroscopy for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element within a compound. It provides detailed information about the number, type, and distance of neighboring atoms, making it invaluable for characterizing the coordination environment in metal complexes.

For imidazole-containing ligands like this compound, EXAFS can precisely determine the geometry around the metal center. In a study of a copper(II) imidazole complex in an aqueous solution, a combination of EXAFS and Minuit X-ray Absorption Near-edge Structure (MXAN) analyses provided a detailed picture of its coordination sphere. nih.gov

The analyses revealed a square-pyramidal geometry for the [Cu(Im)₄L(ax)]²⁺ complex. nih.gov The four equatorial nitrogen atoms from the imidazole rings were found to be at a distance of approximately 2.0 Å from the central copper atom. nih.gov An axial ligand (L(ax)) was located at a slightly longer distance of about 2.1 Å. nih.gov This technique is sensitive enough to also detect weaker interactions, such as a second, very weak axial interaction at approximately 3.0 Å and even outlying solvent molecules. nih.gov The data from such studies are crucial for understanding the precise structure of these complexes in different states (e.g., solid vs. solution).

Table 2: EXAFS Structural Parameters for a Representative Cu(II)-Imidazole Complex

| Parameter | Description | Value (Å) |

| Cu-N(eq) | Distance to equatorial Nitrogen atoms | 1.99 - 2.02 nih.gov |

| Cu-L(ax1) | Distance to the primary axial ligand | 2.12 - 2.14 nih.gov |

| Cu-L(ax2) | Distance to the weakly interacting second axial scatterer | 2.9 - 3.0 nih.gov |

| Cu-O(solv) | Distance to nearest-neighbor solvation shell oxygen atoms | 4.2 nih.gov |

Data derived from a study on the aqueous copper(II) imidazole complex. nih.gov

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure in Coordination Compounds

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the nature of the chemical bonds between a metal ion and ligands like this compound. These computational methods allow for the analysis of bond energies, electronic structure, and the factors that stabilize a particular coordination geometry. mdpi.com

Molecular orbital theory is a foundational framework for describing metal-ligand bonding, accounting for both ionic and covalent contributions. dalalinstitute.com For transition metal complexes, the d-orbitals of the metal interact with orbitals from the ligand to form bonding, non-bonding, and anti-bonding molecular orbitals. dalalinstitute.com The filling of these orbitals determines the stability and properties of the complex. dalalinstitute.com

Advanced techniques like Natural Energy Decomposition Analysis (NEDA) can dissect the interaction energy into distinct physical components: electrostatic interaction, charge transfer (covalent bonding), and steric repulsion. mdpi.com Studies on metal complexes with various ligands have shown that the bonding is often dominated by strong electrostatic interactions, especially with charged ligands. mdpi.com However, the covalent contribution from charge transfer can be significant and varies depending on the nature of the donor atoms on the ligand. mdpi.com For instance, the analysis can differentiate the contributions of nitrogen versus oxygen donor atoms within the ligand structure. mdpi.com

These theoretical models are also essential for understanding the electronic structure, which dictates the magnetic and optical properties discussed earlier. By calculating the energy levels of the molecular orbitals, one can predict the electronic transitions responsible for the color of the complex and the energy difference between spin states.

Potential for Catalytic Applications of this compound Metal Complexes

Metal complexes derived from ligands containing pyridine and imidazole moieties are recognized for their potential in catalysis. nih.gov While specific catalytic studies on this compound complexes are not extensively detailed, the broader class of related Schiff base and N-heterocyclic ligands shows significant promise. nih.gov

The versatility of these ligands lies in their ability to stabilize various metal ions in different oxidation states and to be electronically and sterically tuned through chemical modification. nih.gov These features are critical for designing effective catalysts. Metal complexes can act as catalysts in a wide range of organic transformations, including oxidation, reduction, and polymerization reactions. nih.govgoogle.com

For example, certain metal complexes are used as catalysts for the (co)polymerization of olefins. google.com The ligand structure plays a crucial role in determining the activity and selectivity of the catalyst. The combination of a soft imidazole donor and a pyridine ring in this compound provides a bidentate N,N-coordination site that can be used to create well-defined and stable catalytic centers. The methoxy group on the pyridine ring can also influence the electronic properties of the ligand, thereby modulating the reactivity of the metal center. The exploration of these complexes in catalysis represents a promising frontier for future research.

Role of 5 Imidazol 1 Yl 2 Methoxypyridine Scaffolds in Medicinal Chemistry Design and Structure Activity Relationship Sar Methodologies

Heterocyclic Scaffolds as Privileged Structures in Drug Discovery

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structure, are fundamental building blocks in drug discovery. mdpi.comjmchemsci.com Their structural diversity and ability to form multiple interactions with biological macromolecules make them ideal scaffolds for developing new therapeutic agents. mdpi.comnih.gov The term "privileged structure" was introduced to describe molecular scaffolds that can provide ligands for diverse biological targets. mdpi.comacs.org These frameworks are frequently found in a wide array of bioactive molecules and approved drugs, suggesting they possess favorable drug-like properties. mdpi.comresearchgate.net

Heterocycles such as imidazole (B134444), pyridine (B92270), quinoline, and pyrazole are considered privileged structures. researchgate.netmdpi.com The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key component of natural molecules like the amino acid histidine and is present in numerous FDA-approved drugs. nih.govnih.gov Its electron-rich nature allows it to bind readily with various enzymes and receptors. nih.gov Similarly, the pyridine ring, a six-membered heterocycle, is a crucial structural motif in many pharmaceuticals.

The 5-imidazol-1-yl-2-methoxypyridine core combines these two privileged heterocyclic systems. This fusion creates a unique scaffold with a specific spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and dipole moments. Such characteristics make it a versatile template for designing ligands that can interact with a wide range of biological targets, accelerating the discovery of new drug candidates. mdpi.com The strategic modification of such privileged structures is a well-established approach in the search for novel and potent receptor agonists and antagonists. d-nb.info

Design Strategies for Modulating Biochemical Pathway Interactions

The development of effective therapeutic agents from a promising scaffold like this compound requires sophisticated design strategies to optimize its interaction with specific biochemical pathways. Rational drug design and an understanding of substituent effects are central to this process.

Rational Design of this compound Analogs for Enzyme Inhibition

Enzyme inhibition is a major strategy in drug development, and scaffolds based on linked imidazole and pyridine rings have been successfully employed to create potent inhibitors for various enzymes. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been designed as inhibitors for kinases like Nek2 and PI3Kα, which are often overexpressed in tumors. nih.govsemanticscholar.org The design process often involves identifying a lead compound and then systematically modifying its structure to improve potency and selectivity.

In the context of the this compound scaffold, a rational design approach for developing an enzyme inhibitor would typically involve:

Target Identification: Selecting an enzyme implicated in a disease pathway.

Computational Modeling: Using molecular docking to predict how the scaffold fits into the enzyme's active site. The imidazole moiety can act as a hydrogen bond acceptor or donor, while the pyridine ring can engage in π-stacking or other interactions. mdpi.com

Scaffold Hopping: Replacing a known core of an existing inhibitor with the this compound scaffold to explore new chemical space and potentially improve properties.

Fragment-Based Growth: Attaching functional groups to specific positions on the pyridine and imidazole rings to target key amino acid residues within the active site, thereby enhancing binding affinity.

For example, in designing inhibitors for cyclooxygenase-2 (COX-2), a common strategy involves incorporating a methylsulfonyl group onto a phenyl ring attached to the core scaffold. nih.gov Applying this to the this compound framework, one could synthesize analogs with a 4-(methylsulfonyl)phenyl group attached to either the imidazole or pyridine ring to target the COX-2 active site.

Impact of Substituent Effects on Ligand-Target Recognition and Binding Affinity

A study on imidazo[4,5-b]pyridine-based PAK4 inhibitors demonstrated this principle. The scaffold forms hydrogen-bonding interactions with the hinge region of the kinase. Analysis of substituent effects showed that EWGs (like halogen atoms) and EDGs on the scaffold led to different biological activities. Computational methods like fragment molecular orbital (FMO) analysis can quantify these differences, revealing changes in electrostatic and charge transfer energies between the ligand and key residues in the binding site. mdpi.com

For the this compound scaffold, the 2-methoxy group on the pyridine ring already acts as an electron-donating group. Further modifications could involve:

Adding EWGs (e.g., -F, -Cl, -CN) to the pyridine or imidazole ring to modulate the basicity of the nitrogen atoms and potentially enhance hydrogen bonding with specific residues.

Introducing EDGs (e.g., -CH3, -OCH3) at other positions to increase electron density and influence hydrophobic interactions.

The interplay between the position and electronic nature of these substituents is critical for optimizing ligand-target recognition and achieving high binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies via Systematic Chemical Modification

SAR studies are essential for refining a lead compound into a drug candidate. This involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity to understand which chemical features are crucial for the desired effect. nih.gov

Variation of Pyridine and Imidazole Substitution Patterns and Linker Moieties

Systematic variation of substituents on both the pyridine and imidazole rings of the this compound scaffold is a key SAR strategy. Research on related imidazopyridine derivatives has shown that even small changes can dramatically alter potency and selectivity. semanticscholar.orgresearchgate.net

For example, in the development of imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, modifications at the 2, 6, and 8-positions of the ring system were explored. semanticscholar.org It was found that introducing different amide, sulfonamide, or urea moieties at one position, and various cyclic amines at another, significantly impacted inhibitory activity. semanticscholar.org Similarly, SAR studies on imidazo[2,1-b]thiazole-based COX-2 inhibitors revealed that the type and size of an amine substituent on the five-membered ring were critical for both potency and selectivity. nih.gov

The following table summarizes hypothetical SAR exploration based on findings from related heterocyclic scaffolds.

| Scaffold Position | Substituent (R) | Observed/Expected Activity Trend | Rationale |

| Pyridine C4 | -H, -F, -Cl, -CH3 | Halogens may increase potency. | Modulates electronics of the pyridine ring, potentially enhancing interactions in the binding pocket. acs.org |

| Imidazole C2 | Phenyl, Substituted Phenyl | Substituents on the phenyl ring (e.g., -CONH2) can significantly improve activity. | Provides a vector for additional interactions with the target protein. researchgate.net |

| Imidazole C4/C5 | Small alkyl groups, H | Bulky groups may decrease activity. | Steric hindrance can prevent optimal binding in the active site. |

| Linker Moiety | Direct N-C bond | (Not applicable for parent scaffold) | In analogs where rings are separated, the linker's length and rigidity are critical. nih.gov |

Design and Synthesis of Conformationally Constrained Analogs

The flexibility of a molecule can sometimes be detrimental to its binding affinity, as it may adopt numerous conformations, only one of which is active. Designing conformationally constrained analogs, where the molecule's rotational freedom is restricted, is a powerful strategy to lock it into its bioactive conformation. mdpi.comnih.gov This can lead to increased potency and selectivity.

This is often achieved by introducing additional rings or rigid linkers, such as unsaturated bonds or aromatic rings. mdpi.com For the this compound scaffold, which has a degree of rotational freedom around the bond connecting the pyridine and imidazole rings, conformational constraint could be achieved by:

Bridging the Rings: Creating a new ring that connects a carbon atom on the pyridine to a carbon atom on the imidazole, forming a rigid, fused tricyclic system.

Introducing Bulky Substituents: Placing large, sterically hindering groups adjacent to the connecting bond to restrict rotation.

The synthesis of such analogs, while often more complex, provides invaluable information about the three-dimensional structure required for optimal biological activity and can lead to the development of highly potent and selective therapeutic agents. nih.govnih.gov

Computational Approaches in Medicinal Chemistry Design

Computational methods are indispensable tools in modern medicinal chemistry, enabling the rational design and optimization of drug candidates. For scaffolds like this compound, these approaches provide deep insights into molecular interactions, guide the design of new derivatives with improved potency and selectivity, and help predict their pharmacokinetic properties. By simulating complex biological processes, computational chemistry accelerates the drug discovery pipeline, reducing the time and cost associated with experimental screening.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. mmsl.cz This method is crucial for understanding the interactions that drive biological activity and for designing new compounds with enhanced affinity and specificity.

In the context of scaffolds related to this compound, molecular docking studies are routinely employed to elucidate drug-receptor interactions. For instance, studies on various imidazole derivatives have demonstrated their ability to bind effectively to the active sites of biological targets. In silico docking studies of imidazole derivatives against enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] have shown good binding affinity, suggesting their potential as inhibitors. researchgate.net The binding energy and inhibition constant are key metrics derived from these studies; for example, synthesized imidazole derivatives have shown binding energies ranging from -6.91 to -8.01 kJ/mol, indicating favorable interactions with the target protein.

The interaction profile reveals the specific amino acid residues involved in binding. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are critical for the stability of the ligand-protein complex. mdpi.com For example, docking studies have identified specific hydrogen bond interactions between imidazole derivatives and residues such as Thr352, Ser347, and Lys603 within a protein's active site. researchgate.net Understanding these pairwise intermolecular interactions is essential for mimicking the binding profiles of native ligands to design potent small-molecule inhibitors. nih.gov

Table 1: Example of Molecular Docking Results for Imidazole Derivatives

| Compound | Target Protein | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 4a | GlcN-6-P synthase | -7.55 | Ser347 |

| Derivative 4b | GlcN-6-P synthase | -8.01 | Thr352, Glu488 |

| Derivative 4c | GlcN-6-P synthase | -7.89 | Thr352, Lys603 |

Note: Data is illustrative and based on findings for related imidazole structures. researchgate.net

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. nih.govnih.gov This model serves as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. mdpi.com

For scaffolds like imidazo[1,2-a]pyridine, pharmacophore models can be developed based on a set of known active compounds. nih.gov These models help in understanding the key structural requirements for activity and guide the design of new molecules. The combination of pharmacophore modeling with molecular docking simulations is a common strategy to enhance the efficiency of virtual screening. nih.gov

Virtual screening (VS) allows for the rapid, cost-effective computational assessment of thousands to millions of compounds to identify those most likely to bind to a drug target. researchgate.net This knowledge-driven approach filters vast chemical spaces to select promising candidates for further experimental testing. nih.govresearchgate.net For example, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, which enabled the rapid expansion of the chemical series and improved its antiparasitic activity. nih.gov The process often involves several stages, including pre-filtering based on drug-like properties (e.g., Lipinski's rule of five) and subsequent docking-based screening to rank the potential hits. mdpi.com

The workflow typically involves:

Model Generation : Creating a pharmacophore model from one or more active ligands. nih.gov

Database Screening : Using the pharmacophore model to screen large compound libraries (like the ZINC database) to find molecules that match the pharmacophoric features. researchgate.net

Hit Filtering and Docking : The retrieved hits are then filtered for desirable physicochemical properties and subjected to molecular docking to predict their binding modes and affinities. nih.govresearchgate.net

Prioritization : Based on docking scores and interaction analysis, the most promising candidates are selected for synthesis and biological evaluation. nih.gov

Strategies for Optimizing Chemical Properties Relevant to Drug-likeness (e.g., solubility enhancement)

Optimizing the physicochemical properties of a lead compound is a critical step in drug development to ensure it possesses favorable "drug-like" characteristics, including adequate aqueous solubility, permeability, and metabolic stability. Poor solubility can severely limit a compound's bioavailability and therapeutic efficacy.

For heterocyclic scaffolds such as imidazo[1,2-a]pyridines, a common strategy to enhance aqueous solubility is the introduction of polar functional groups or heteroatoms. A study focused on improving the properties of a 3-nitroimidazo[1,2-a]pyridine series provides a clear example. The initial lead compound (Hit B) suffered from very poor aqueous solubility (1.4 µM). mdpi.com

To address this, researchers implemented a structure-activity relationship (SAR) study focusing on modifying substituents at positions 2 and 8 of the imidazo[1,2-a]pyridine core. The key strategic modification was the replacement of a lipophilic 4-chlorophenylthioether group at position 8 with a more polar pyridin-4-yl substituent. This change resulted in a significant improvement in thermodynamic solubility. mdpi.com

Table 2: Impact of Substituent Modification on Aqueous Solubility of Imidazo[1,2-a]pyridine Derivatives

| Compound | Substituent at Position 8 | Thermodynamic Solubility (µM) | Fold Improvement |

|---|---|---|---|

| Hit B | 4-chlorophenylthioether | 1.4 | - |

Source: Data derived from studies on antileishmanial imidazo[1,2-a]pyridine derivatives. mdpi.com

This strategic substitution not only improved solubility but also led to better mouse microsomal stability and high gastrointestinal permeability, making the resulting compound a more viable candidate for in vivo studies. mdpi.com Such modifications highlight a rational approach to overcoming the physicochemical liabilities often encountered during lead optimization.

Emerging Applications and Future Research Directions of 5 Imidazol 1 Yl 2 Methoxypyridine

Applications in Materials Science and Functional Materials

The pyridine (B92270) and imidazole (B134444) rings in 5-Imidazol-1-yl-2-methoxypyridine provide a platform for creating materials with tailored optical and electronic properties. The nitrogen atoms in the rings can act as ligands for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs).

Organic dyes are a critical component of dye-sensitized solar cells (DSSCs), a promising technology for low-cost solar energy conversion. wikipedia.org The efficiency of a DSSC is highly dependent on the properties of the dye, which must absorb light over a broad range of the solar spectrum and efficiently inject electrons into the semiconductor material. wikipedia.org

Derivatives of this compound are being investigated as potential photosensitizers in DSSCs. The imidazole and pyridine moieties can be functionalized with donor and acceptor groups to tune the dye's absorption spectrum and electrochemical properties. For instance, the introduction of a cyanoacrylic acid group can act as an anchor to bind the dye to the titanium dioxide (TiO2) photoanode, facilitating electron injection.

| Dye Structure | Donor Group | Acceptor Group | Maximum Absorption (λmax) |

| Dye 1 | Diphenylamine | Cyanoacrylic acid | 480 nm |

| Dye 2 | Carbazole | Rhodanine-3-acetic acid | 520 nm |

| Dye 3 | Triphenylamine | Benzoic acid | 495 nm |

This table presents hypothetical data for illustrative purposes.

Research is focused on synthesizing new derivatives with enhanced light-harvesting capabilities and improved stability. The goal is to develop dyes that can compete with or even surpass the performance of traditional ruthenium-based sensitizers. Dyenamo, a company specializing in materials for solar energy, offers a range of organic dyes for DSSCs, some of which feature heterocyclic structures similar to the core of this compound. dyenamo.sedyenamo.se

Advanced Catalytic Systems Beyond Coordination Complexes

While the imidazole and pyridine nitrogen atoms of this compound make it a suitable ligand for forming coordination complexes with catalytic activity, its potential extends to more advanced catalytic systems. The core scaffold can be incorporated into larger, more complex molecular architectures to create catalysts with unique properties.

For example, it can be used as a building block for the synthesis of porous organic polymers (POPs). These materials possess high surface areas and tunable pore sizes, making them excellent candidates for heterogeneous catalysis. The imidazole and pyridine units can act as active sites within the polymer framework, or they can be further functionalized to introduce other catalytic moieties.

Chemo- and Biosensors based on this compound Derivatization

The development of selective and sensitive chemo- and biosensors is a rapidly growing field. The this compound scaffold can be derivatized to create molecules that can selectively bind to specific analytes, such as metal ions, anions, or biomolecules. This binding event can then be translated into a measurable signal, such as a change in fluorescence or color.

For instance, a derivative of this compound could be functionalized with a fluorophore. Upon binding to a target analyte, the conformation of the molecule could change, leading to a change in the fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response can be used to quantify the concentration of the analyte.

| Sensor Derivative | Target Analyte | Sensing Mechanism |

| Derivative A | Copper (II) ions | Fluorescence quenching |

| Derivative B | Mercury (II) ions | Ratiometric fluorescence change |

| Derivative C | Glucose | Enzymatic reaction leading to color change |

This table presents hypothetical data for illustrative purposes.

Interdisciplinary Research Opportunities in Chemical Biology

The intersection of chemistry and biology offers exciting opportunities for the application of novel compounds like this compound. Its structural similarity to naturally occurring heterocycles, such as purines and pyrimidines, suggests that it could interact with biological systems.

Derivatives of this compound could be designed as probes to study biological processes or as potential therapeutic agents. For example, by attaching a fluorescent tag or a reactive group, researchers could track the localization of the molecule within a cell or identify its binding partners. Some imidazo[1,2-a]pyridine (B132010) derivatives have already shown promise as anticancer agents by inhibiting protein kinases. acs.org

Unexplored Reactivity and Novel Synthetic Transformations of the Core Scaffold

While the synthesis of this compound itself is established, there is still much to explore regarding the reactivity of its core scaffold. The pyridine and imidazole rings can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Q & A

Q. What are the established synthetic routes for 5-Imidazol-1-yl-2-methoxypyridine, and how do reaction conditions influence yield and purity?

The synthesis of pyridine-imidazole derivatives typically involves cross-coupling reactions or nucleophilic substitutions. For example, imidazole rings can be functionalized via Buchwald-Hartwig amination or copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres. Key variables include temperature (80–120°C), catalysts (e.g., Pd/Cu), and solvent systems (e.g., DMF or THF). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and proton environments. For example, the methoxy group’s singlet at ~3.8 ppm and aromatic protons in the 6.5–8.5 ppm range are diagnostic.

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. Software like SHELXL refines structural models, while ORTEP-III generates graphical representations of thermal ellipsoids .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Systematic optimization involves:

- DoE (Design of Experiments): Varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XPhos), and solvents to identify ideal conditions.

- In-line Analytics: Monitoring reactions via HPLC or GC-MS to detect intermediates and byproducts.

- Scalability Trials: Testing reproducibility at 0.1 mmol to 1 mol scales. For example, a 94% yield was achieved for a related compound using iterative HPLC purity checks .

Q. What strategies are recommended for elucidating the biological target interactions of this compound?

- Enzyme Assays: Screen against kinase or protease panels to identify inhibition/activation. For imidazole derivatives, microbial metabolism enzymes (e.g., cytochrome P450) are common targets .

- Molecular Docking: Use software like AutoDock Vina to model binding poses with proteins (e.g., SARS-CoV-2 Mpro or bacterial efflux pumps).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics.

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09).

- Dynamic NMR: Resolve fluxional behavior caused by tautomerism or rotational barriers.

- Crystallographic Validation: Cross-reference bond angles/distances from X-ray data with computational models .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).

- Molecular Dynamics (MD): Simulate solvation effects or membrane permeability using AMBER or GROMACS.

- QSPR Models: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro studies?

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment: Protonate/deprotonate the pyridine nitrogen (pKa ~4.5) to enhance solubility.

- Prodrug Design: Introduce phosphate or ester groups for improved hydrophilicity .

Methodological Notes

- Data Reproducibility: Always cross-validate synthetic protocols with at least two independent characterization methods (e.g., NMR + XRD).

- Software Tools: SHELX for crystallography , ORTEP for visualization , and AutoDock for docking are industry standards.

- Biological Assays: Include positive/negative controls (e.g., imidazole-based antifungals for antimicrobial studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.